molecular formula C8H17NO B1493606 trans-2-(Tert-butylamino)cyclobutan-1-ol CAS No. 2166234-54-2

trans-2-(Tert-butylamino)cyclobutan-1-ol

Cat. No. B1493606
M. Wt: 143.23 g/mol
InChI Key: FTQAUUNMMOYCSX-RNFRBKRXSA-N
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Description

“Trans-2-(Tert-butylamino)cyclobutan-1-ol” is a chemical compound that is available for purchase from various suppliers for pharmaceutical testing . It is typically sold in solid form .


Molecular Structure Analysis

The molecular weight of “trans-2-(Tert-butylamino)cyclobutan-1-ol” is 171.28 . The specific molecular structure is not provided in the search results. For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or scientific literature.


Physical And Chemical Properties Analysis

“Trans-2-(Tert-butylamino)cyclobutan-1-ol” is typically sold in solid form . The IUPAC name is "(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol" . For more detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database or scientific literature.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Cyclopropane and Cyclobutane Derivatives : Studies have shown the synthesis of various cyclopropane and cyclobutane derivatives, highlighting methods for achieving specific stereoisomers and exploring their chemical reactions and potential rearrangements into azetidine and oxazine derivatives through Favorskii-derived intermediates (Aelterman et al., 1999).

Molecular Structure and Conformational Analysis

  • Conformational Preferences of Cyclobutane Derivatives : Research on cyclobutane-derived diamines indicates these compounds as promising building blocks for drug discovery, with studies detailing their syntheses and molecular structure analyses to understand their conformational preferences (Radchenko et al., 2010).

Biological Activity and Drug Development

  • Development of Polyamine Analogues : Investigations into the synthesis of analogues of 1N,12N-bisethylspermine with restricted conformations have explored their growth inhibitory effects on human tumor cell lines, demonstrating the importance of conformational mobility for biological activity (Reddy et al., 1998).

Photocatalytic Reactions for Complex Molecule Synthesis

  • Photocatalytic [2 + 2] Cycloaddition Reactions : Research has focused on the development of photocatalytic methods for [2 + 2] cycloaddition reactions, providing a versatile strategy for constructing cyclobutane-fused scaffolds with potential drug discovery applications (Oderinde et al., 2020).

Gene Delivery Applications

  • Gene Delivery Carrier Development : The study of a ternary complex involving cationic dendrimer, cucurbituril, and DNA has been evaluated for its potential as a gene delivery carrier, demonstrating a noncovalent strategy for developing efficient gene transfection methods (Lim et al., 2002).

properties

IUPAC Name

(1R,2R)-2-(tert-butylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQAUUNMMOYCSX-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Tert-butylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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